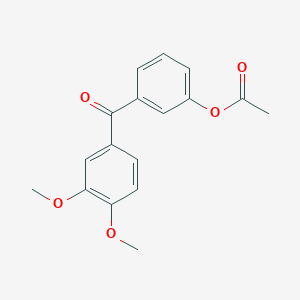

3-Acetoxy-3',4'-dimethoxybenzophenone

Descripción

3-Acetoxy-3',4'-dimethoxybenzophenone is a substituted benzophenone derivative characterized by acetoxy and methoxy functional groups at specific positions on its aromatic rings. Benzophenones are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and biological activities.

Propiedades

IUPAC Name |

[3-(3,4-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)13-7-8-15(20-2)16(10-13)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFQGUCKUZKNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641675 | |

| Record name | 3-(3,4-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-42-2 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](3,4-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-3’,4’-dimethoxybenzophenone typically involves the acetylation of 3’,4’-dimethoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous conditions are preferred

Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-3’,4’-dimethoxybenzophenone may involve large-scale acetylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-Acetoxy-3’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

3-Acetoxy-3’,4’-dimethoxybenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Acetoxy-3’,4’-dimethoxybenzophenone involves its interaction with specific molecular targets. The acetoxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural Analogues

4,4′-Dimethoxybenzophenone

- Structure : Two methoxy groups at the 4 and 4′ positions.

- Properties: Higher symmetry compared to 3-acetoxy-3',4'-dimethoxybenzophenone. It is commercially available and used as a UV filter and synthetic intermediate .

- Biological Activity: Inactive in remodeling amyloid-beta (Aβ) oligomers due to the absence of hydroxyl groups, unlike dihydroxybenzophenones .

4,4′-Dihydroxy-3,3′-dimethoxybenzophenone

- Structure : Hydroxyl groups at 4 and 4′ positions, methoxy groups at 3 and 3′ positions.

- Biological Activity : Potent inhibitor of organic anion transporter 3 (OAT3) with an IC₅₀ < 5 µM . Also exhibits anti-inflammatory properties .

- Key Difference: Replacement of hydroxyl groups with acetoxy in 3-acetoxy-3',4'-dimethoxybenzophenone may reduce polarity and alter metabolic stability.

4-Chloro-3',4'-dimethoxybenzophenone

- Structure : Chlorine substituent at the 4-position, methoxy groups at 3' and 4' positions.

- Properties : White to light yellow crystalline solid (m.p. 74–78°C), soluble in organic solvents. Used as an intermediate in drug and dye synthesis .

3,3′-Dimethoxybenzophenone Derivatives

- Structure : Methoxy groups at 3 and 3′ positions.

- Synthesis: Oxidative nitration of 4,4′-dimethoxydiphenylmethane yields dinitro derivatives, which can be oxidized to benzophenones .

- Applications : Used to synthesize oximes for coordination chemistry .

Functional Analogues

Dihydroxybenzophenones

- Structure: Two hydroxyl groups (e.g., 2,4-dihydroxybenzophenone).

- Biological Activity : Active in remodeling Aβ oligomers at 200 µM, suggesting hydroxyl groups are critical for this function .

- Contrast: 3-Acetoxy-3',4'-dimethoxybenzophenone’s acetoxy group may confer metabolic stability but reduce Aβ interaction.

Nitro- and Cyano-Substituted Derivatives

- Examples: 3-Acetoxy-3'-nitrobenzophenone and 3-acetoxy-3'-cyanobenzophenone.

- Properties: Nitro groups increase reactivity (e.g., in electrophilic substitutions), while cyano groups enhance rigidity and electronic effects .

Physicochemical and Functional Comparison Table

Actividad Biológica

3-Acetoxy-3',4'-dimethoxybenzophenone (commonly referred to as "3-Ac-DMBP") is an organic compound belonging to the benzophenone class. It is characterized by the presence of an acetoxy group and two methoxy groups attached to the benzophenone core. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- IUPAC Name : [3-(3,4-dimethoxybenzoyl)phenyl] acetate

- CAS Number : 890100-42-2

- Molecular Formula : C₁₇H₁₆O₅

The chemical structure facilitates interactions with biological targets, making it a subject of interest for research into its biological effects.

The biological activity of 3-Ac-DMBP is primarily attributed to its interaction with specific molecular targets. The acetoxy and methoxy groups enhance its reactivity and binding affinity to enzymes or receptors. These interactions can lead to various biological effects, which may include:

- Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals.

- Anticancer Activity : Studies suggest that 3-Ac-DMBP may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of signaling pathways.

Antimicrobial Properties

Research indicates that 3-Ac-DMBP exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antibacterial action. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Properties

The anticancer potential of 3-Ac-DMBP has been explored in several studies:

- Cell Viability Assays : The compound was tested against multiple cancer cell lines, demonstrating dose-dependent cytotoxicity. Notably, the IC50 values were reported below 10 µM for several tumor types, indicating potent activity.

- Mechanistic Studies : Investigations into the mechanism of action revealed that 3-Ac-DMBP could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Antioxidant Activity

The antioxidant capacity of 3-Ac-DMBP has been evaluated using multiple assays, including DPPH and CUPRAC methods. The compound exhibited a high level of antioxidant activity, comparable to known antioxidants like Trolox.

Structure-Activity Relationship (SAR)

A study on related compounds indicated that the presence of both acetoxy and methoxy groups is crucial for enhancing biological activity. Variations in these functional groups significantly affect the compound's reactivity and efficacy against biological targets.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.